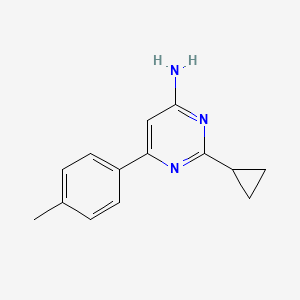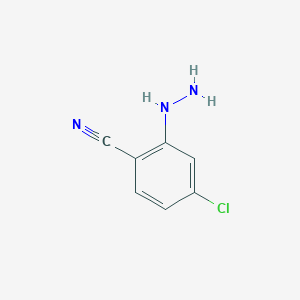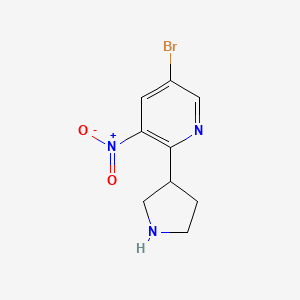![molecular formula C16H25Cl2NO B1464804 4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride CAS No. 1219972-13-0](/img/structure/B1464804.png)
4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride
Vue d'ensemble
Description
4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride (4-TBCPMHCl) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of piperidine, a cyclic organic compound that is composed of six carbon atoms and a nitrogen atom. 4-TBCPMHCl has been studied for its potential use in laboratory experiments, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been explored for its synthesis methodologies and structural characteristics. For instance, Zhang Guan-you discussed using piperidin-4-one hydrochloride as a raw material for synthesizing related piperidine derivatives, highlighting the compound's relevance in synthetic chemistry (Zhang Guan-you, 2010). Similarly, the work by Didierjean et al. on the synthesis and X-ray studies of tert-butyl piperidine derivatives underscores the interest in detailed structural analysis to inform further applications (Didierjean et al., 2004).
Medicinal Chemistry and Drug Design
- In the context of medicinal chemistry, the structural motifs of piperidine and its derivatives, such as those involving 4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride, are often investigated for their potential in drug design. For example, Yamashita et al. explored the synthesis of piperidine derivatives for application as triple reuptake inhibitors, which could have implications for the development of new therapeutic agents (Yamashita et al., 2015).
Enzyme Inhibition and Biological Activity
- Research by Chonan et al. into novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors showcases the exploration of piperidine derivatives for their enzyme inhibitory properties and potential therapeutic benefits, offering insights into the biological activity of such compounds (Chonan et al., 2011).
Structural and Chemical Properties
- The synthesis and characterization of related piperidine derivatives have been a focus for understanding the chemical and structural properties that influence their reactivity and potential applications. For instance, the work by Szafran et al. on the crystal and molecular structure of 4-carboxypiperidinium chloride provides valuable data on the molecular geometry and intermolecular interactions that could influence the use of similar compounds in various scientific applications (Szafran et al., 2007).
Propriétés
IUPAC Name |
4-[(4-tert-butyl-2-chlorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-16(2,3)13-4-5-15(14(17)10-13)19-11-12-6-8-18-9-7-12;/h4-5,10,12,18H,6-9,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEQGGNLTFKRLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2CCNCC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464724.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464725.png)







![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile](/img/structure/B1464739.png)


